molecular formula C4H7NaO3 B12058097 Sodium DL-3-hydroxybutyrate-13C4

Sodium DL-3-hydroxybutyrate-13C4

Cat. No.: B12058097
M. Wt: 130.057 g/mol
InChI Key: NBPUSGBJDWCHKC-UJNKEPEOSA-M
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Description

Sodium DL-3-hydroxybutyrate-13C4 is a labeled compound used in various scientific research applications. It is a sodium salt of DL-3-hydroxybutyric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is often used in metabolic studies, particularly in the study of ketone bodies and their role in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium DL-3-hydroxybutyrate-13C4 involves the incorporation of carbon-13 into the 3-hydroxybutyric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to form the sodium salt of the labeled 3-hydroxybutyric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon-13 precursors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for use in research applications.

Chemical Reactions Analysis

Types of Reactions

Sodium DL-3-hydroxybutyrate-13C4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acetoacetate.

    Reduction: It can be reduced to form butyrate.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products

    Oxidation: Acetoacetate

    Reduction: Butyrate

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Sodium DL-3-hydroxybutyrate-13C4 is widely used in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.

    Biology: Studied for its role in energy metabolism and as a source of ketone bodies.

    Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.

    Industry: Used in the development of new drugs and in the study of metabolic disorders.

Mechanism of Action

The mechanism of action of Sodium DL-3-hydroxybutyrate-13C4 involves its conversion to ketone bodies, which serve as an alternative energy source during periods of low glucose availability. The compound is metabolized in the liver to produce acetoacetate and beta-hydroxybutyrate, which are then transported to peripheral tissues for energy production. The molecular targets and pathways involved include enzymes such as beta-hydroxybutyrate dehydrogenase and acetoacetate decarboxylase.

Comparison with Similar Compounds

Similar Compounds

  • Sodium D-3-hydroxybutyrate-13C4
  • Sodium L-3-hydroxybutyrate-13C4
  • Sodium DL-3-hydroxybutyrate-2,4-13C2

Uniqueness

Sodium DL-3-hydroxybutyrate-13C4 is unique due to its specific isotopic labeling, which allows for precise tracking of metabolic pathways. This makes it particularly valuable in research settings where understanding the fate of carbon atoms is crucial.

Properties

Molecular Formula

C4H7NaO3

Molecular Weight

130.057 g/mol

IUPAC Name

sodium;3-hydroxy(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1;

InChI Key

NBPUSGBJDWCHKC-UJNKEPEOSA-M

Isomeric SMILES

[13CH3][13CH]([13CH2][13C](=O)[O-])O.[Na+]

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]

Origin of Product

United States

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